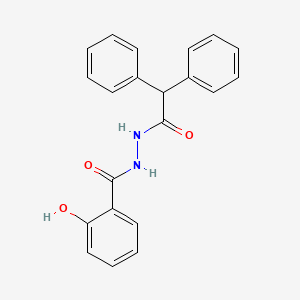![molecular formula C10H12N2O5S B5812567 methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate](/img/structure/B5812567.png)
methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate, also known as MASC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MASC has been extensively studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
作用机制
The mechanism of action of methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate is primarily based on its ability to form covalent bonds with the active site of proteases and enzymes. methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate contains a carbamate functional group that reacts with the active site of these enzymes, leading to the formation of a stable covalent bond. This covalent bond prevents the enzyme from functioning normally, leading to inhibition of its activity.
Biochemical and Physiological Effects:
methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate can inhibit the activity of various proteases, including trypsin, chymotrypsin, and elastase. methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate has also been shown to inhibit the activity of acetylcholinesterase and carbonic anhydrase.
实验室实验的优点和局限性
Methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate has several advantages and limitations for laboratory experiments. One advantage of methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate is its ability to selectively inhibit the activity of specific enzymes. This property makes methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate a valuable tool in the study of enzyme function and regulation.
However, methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate also has some limitations. One limitation is its potential toxicity. methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate has been shown to be toxic to some cell types, which limits its use in certain experiments. Additionally, the covalent bond formed between methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate and the active site of enzymes is irreversible, which limits its use in some studies.
未来方向
There are several future directions for the study of methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate. One direction is the development of new methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate derivatives with improved properties, such as reduced toxicity or increased selectivity for specific enzymes. Another direction is the use of methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate in the development of new drugs for the treatment of various diseases, such as cancer or Alzheimer's disease.
Conclusion:
In conclusion, methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate has been extensively studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. The future directions for the study of methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate are promising, and further research in this area is expected to yield valuable insights into the function and regulation of enzymes, as well as the development of new drugs for the treatment of various diseases.
合成方法
Methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate can be synthesized through a multi-step process that involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form N-acetyl-4-aminobenzenesulfonamide. The resulting compound is then reacted with methyl isocyanate to form methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate. This synthesis method has been extensively studied and optimized to produce high yields of methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate.
科学研究应用
Methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate has been widely used in scientific research due to its unique properties. One of the most significant applications of methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate is its use as a protease inhibitor. methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate has been shown to inhibit the activity of various proteases, including trypsin, chymotrypsin, and elastase. This property makes methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate a valuable tool in the study of protease function and regulation.
methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate has also been used as a substrate for various enzymes, including acetylcholinesterase and carbonic anhydrase. The use of methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate as a substrate allows for the study of enzyme kinetics and inhibition.
属性
IUPAC Name |
methyl N-[4-(acetylsulfamoyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5S/c1-7(13)12-18(15,16)9-5-3-8(4-6-9)11-10(14)17-2/h3-6H,1-2H3,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWIGMLMXIDPKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [4-(acetylsulfamoyl)phenyl]carbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5812514.png)
![6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide](/img/structure/B5812527.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B5812531.png)
![4-[5-bromo-2-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine](/img/structure/B5812535.png)
![2-chloro-3-[(3-methoxyphenyl)amino]naphthoquinone](/img/structure/B5812548.png)

![N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide](/img/structure/B5812581.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-benzimidazole](/img/structure/B5812591.png)
![N-[1-(1-piperidinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5812599.png)
![N-benzyl-2-cyano-3-[(4-methyl-1-piperazinyl)amino]-2-butenamide](/img/structure/B5812601.png)

